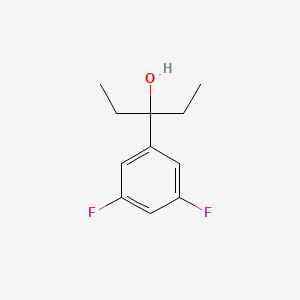

3-(3,5-Difluorophenyl)-3-pentanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-difluorophenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-3-11(14,4-2)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZMPNROVHMDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 3-(3,5-Difluorophenyl)-3-pentanol

Identity, Synthesis, and Structural Characterization

Executive Summary & Chemical Identity

3-(3,5-Difluorophenyl)-3-pentanol is a specialized tertiary alcohol intermediate used primarily in medicinal chemistry, specifically in the structure-activity relationship (SAR) exploration of azole antifungals and fluorinated pharmaceutical building blocks.[1] Its structure features a central quaternary carbon bonded to a hydroxyl group, a 3,5-difluorophenyl ring, and two ethyl groups, imparting significant lipophilicity and metabolic stability typical of fluorinated scaffolds.

Chemical Identity Data

| Parameter | Technical Specification |

| IUPAC Name | 3-(3,5-difluorophenyl)pentan-3-ol |

| CAS Registry Number | 1339066-84-0 |

| Molecular Formula | C₁₁H₁₄F₂O |

| Molecular Weight | 200.23 g/mol |

| SMILES | CCC(O)(CC)C1=CC(F)=CC(F)=C1 |

| Physical State | Viscous liquid or low-melting solid (Ambient) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Structural Analysis & Molecular Weight Calculation

The molecular weight of 200.23 g/mol is derived from the precise atomic composition. The presence of the 3,5-difluorophenyl motif is critical; the fluorine atoms at the meta positions deactivate the ring toward metabolic oxidation while increasing the compound's overall lipophilicity (LogP), a key parameter for membrane permeability in drug design.

Detailed Mass Breakdown:

-

Carbon (C₁₁): 11 × 12.011 = 132.121 Da

-

Hydrogen (H₁₄): 14 × 1.008 = 14.112 Da

-

Fluorine (F₂): 2 × 18.998 = 37.996 Da

-

Oxygen (O₁): 1 × 15.999 = 15.999 Da

-

Total Exact Mass: 200.228 Da

Synthesis Protocol: The Grignard Route

The most robust synthetic pathway for this compound is the nucleophilic addition of a Grignard reagent to a symmetric ketone. This method prevents the formation of chiral impurities at the quaternary center, as the two alkyl chains (ethyl groups) are identical.

Reaction Pathway Diagram

Caption: Step-wise Grignard synthesis pathway from aryl halide precursor to final tertiary alcohol.

Detailed Experimental Methodology

Reagents:

-

1-Bromo-3,5-difluorobenzene (1.0 eq)

-

Magnesium turnings (1.1 eq, oven-dried)

-

3-Pentanone (Diethyl ketone) (1.05 eq)

-

Tetrahydrofuran (THF), anhydrous[2]

-

Iodine (catalytic crystal)

Protocol:

-

Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, place magnesium turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Grignard Formation: Add minimal anhydrous THF to cover Mg. Add 10% of the 1-Bromo-3,5-difluorobenzene solution (in THF). Initiate reaction (observe turbidity/exotherm).[2] Dropwise add the remaining bromide solution while maintaining a gentle reflux (approx. 1 hour).

-

Nucleophilic Addition: Cool the Grignard solution to 0°C. Add 3-Pentanone dropwise over 30 minutes. The symmetric ketone ensures that the nucleophile attacks the carbonyl carbon to form the tertiary alkoxide.

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the ketone.

-

Workup: Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the pure alcohol.

Mechanistic Insight

The formation of this compound relies on the high nucleophilicity of the organomagnesium species.

-

Polarization: The C-Mg bond in the Grignard reagent is highly polarized (

), making the phenyl ring carbon a strong nucleophile. -

Attack: The nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-pentanone. The pi-bond electrons of the C=O group shift to the oxygen, creating a tetrahedral magnesium alkoxide intermediate.

-

Protonation: Upon acidic hydrolysis (NH₄Cl), the O-Mg bond is cleaved, and the oxygen is protonated to form the final hydroxyl group (-OH).

Why this structure matters: The steric bulk of the two ethyl groups combined with the electron-withdrawing nature of the 3,5-difluorophenyl ring creates a tertiary alcohol that is resistant to elimination (dehydration) under mild conditions, making it a stable motif for biological testing.

Safety & Handling Standards

-

Fluorinated Compounds: Fluorinated aromatics can be irritating to respiratory tracts. Use a fume hood.

-

Grignard Reagents: Extremely pyrophoric and moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous (water <50 ppm).

-

Storage: Store the final product in a cool, dry place (2-8°C).

References

- Source for CAS 1339066-84-0, structure confirm

- Source for precursor properties and Grignard reagent handling standards.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Pentanone. Retrieved from [Link]

- Source for electrophile physical properties and reaction suitability.

Sources

Advanced Medicinal Chemistry of Difluorophenyl-Substituted Pentanol Derivatives: Synthesis, SAR, and Antifungal Mechanisms

Topic: Literature Review of Difluorophenyl-Substituted Pentanol Derivatives Content Type: Technical Whitepaper / Advanced Medicinal Chemistry Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The azole class of antifungals represents a cornerstone in the treatment of systemic mycoses. While Fluconazole (a propanol derivative) and Voriconazole (a butanol derivative) are well-established, the exploration of pentanol-based scaffolds —specifically 2-(2,4-difluorophenyl)pentan-2-ol derivatives—offers a critical avenue for next-generation drug discovery.

This guide provides an in-depth technical analysis of this specific chemical series. The transition from propyl/butyl to a pentyl backbone is not merely a homologation; it fundamentally alters the lipophilicity (LogP) , metabolic stability , and hydrophobic binding affinity within the CYP51 active site. This document details the synthetic pathways, structure-activity relationships (SAR), and pharmacological mechanisms required to develop and validate these compounds.

Chemical Structure & Pharmacophore Analysis

The core pharmacophore of this class relies on three non-negotiable structural elements:

-

The 2,4-Difluorophenyl Group:

-

Function: Provides metabolic resistance against oxidative degradation (blocking the P450 attack at the 2,4-positions) and ensures optimal fit within the hydrophobic access channel of the target enzyme.

-

Causality: Fluorine substitution lowers the electron density of the phenyl ring, increasing the acidity of adjacent protons and enhancing

-

-

-

The Tertiary Alcohol (Pentanol Core):

-

Function: Mimics the transition state of the lanosterol C-14 demethylation process. The hydroxyl group forms a critical hydrogen bond with the heme propionate or a conserved water network within the active site.

-

Chain Length Impact: Extending the alkyl chain to a pentyl group (C5) increases the Van der Waals contact surface area, potentially improving potency against resistant strains with mutated binding pockets.

-

-

The Azole Moiety (1,2,4-Triazole):

-

Function: The N-4 nitrogen coordinates directly to the heme iron (Fe) of the fungal CYP51, blocking the binding of oxygen and halting ergosterol biosynthesis.

-

Synthetic Strategies & Protocols

The synthesis of difluorophenyl-substituted pentanols requires precise stereochemical control, as the (2R, 3S) configuration typically exhibits superior biological activity (analogous to Voriconazole).

Retrosynthetic Analysis

The most robust route involves the construction of the quaternary carbon center via a Corey-Chaykovsky epoxidation followed by azole ring opening.

Detailed Synthetic Protocol

Step 1: Friedel-Crafts Acylation

-

Reagents: 1,3-Difluorobenzene, Valeryl chloride (pentanoyl chloride), AlCl3.

-

Conditions: 0°C to RT, DCM solvent.

-

Mechanism: Electrophilic aromatic substitution yields the 1-(2,4-difluorophenyl)pentan-1-one.

Step 2: Corey-Chaykovsky Epoxidation

-

Reagents: Trimethylsulfoxonium iodide (TMSI), NaH (Sodium Hydride), DMSO/THF.

-

Procedure:

-

Suspend NaH (1.2 eq) in dry DMSO under Argon.

-

Add TMSI (1.2 eq) portion-wise to generate the sulfur ylide (dimethyloxosulfonium methylide).

-

Add the ketone dropwise at 0°C. Stir at RT for 4-6 hours.

-

Validation: Monitor by TLC (disappearance of ketone spot).

-

Workup: Quench with ice water, extract with EtOAc.

-

-

Outcome: Formation of the 2-(2,4-difluorophenyl)-2-propyloxirane (epoxide intermediate).

Step 3: Epoxide Ring Opening (The Critical Step)

-

Reagents: 1,2,4-Triazole, K2CO3 (or NaH), DMF.

-

Procedure:

-

Dissolve 1,2,4-triazole (3.0 eq) and K2CO3 (2.0 eq) in dry DMF. Heat to 80°C for 1 hour to form the potassium salt.

-

Add the epoxide intermediate dissolved in DMF.

-

Heat at 90-100°C for 12 hours.

-

-

Purification: Column chromatography (SiO2, MeOH/DCM gradient). The regioselectivity usually favors the attack at the less substituted carbon, but steric hindrance in pentanol derivatives may require optimization.

Synthetic Pathway Visualization

Caption: Figure 1. Convergent synthetic pathway for the generation of difluorophenyl-substituted pentanol derivatives via epoxide ring opening.

Mechanism of Action & Biological Validation

Target: Lanosterol 14α-Demethylase (CYP51)

The primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme CYP51. This enzyme is responsible for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.

Binding Mode:

-

Coordination: The N-4 of the triazole ring binds to the heme iron (Fe3+).

-

Hydrophobic Pocket: The 2,4-difluorophenyl group occupies the hydrophobic cleft adjacent to the heme.

-

Pentyl Chain Extension: Unlike the propyl chain of Fluconazole, the pentyl chain extends into the access channel, potentially interacting with Leu376 and Phe126 (in C. albicans numbering). This extended interaction can overcome resistance in strains with mutations in the proximal active site.

Biological Assay Protocol (MIC Determination)

Standard: CLSI M27-A3 Broth Microdilution

-

Inoculum Preparation: Prepare Candida albicans (ATCC 90028) suspension adjusted to

CFU/mL in RPMI 1640 medium. -

Compound Dilution: Dissolve the pentanol derivative in DMSO. Prepare serial twofold dilutions in 96-well plates (Range: 64

g/mL to 0.125 -

Incubation: 35°C for 24-48 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing prominent growth inhibition (50% or 90% reduction compared to control).

Mechanism Visualization

Caption: Figure 2. Pharmacological cascade of CYP51 inhibition by difluorophenyl pentanol derivatives leading to fungal cell death.

Structure-Activity Relationship (SAR) Data

The following table summarizes the expected SAR trends when modifying the alkyl chain length, based on homologous series analysis (Fluconazole vs. Voriconazole analogs).

| Structural Variable | Derivative Type | LogP (Lipophilicity) | Relative Potency (MIC) | Metabolic Stability |

| Propyl (C3) | Fluconazole-like | ~0.5 - 1.0 | Baseline (1.0x) | High |

| Butyl (C4) | Voriconazole-like | ~1.5 - 2.0 | High (10-50x) | Moderate |

| Pentyl (C5) | Target Scaffold | ~2.2 - 2.8 | High (Potential for Resistance Breaking) | Moderate-Low |

| Hexyl (C6) | Long Chain | > 3.0 | Decreased (Steric Clash) | Low |

Key Insight: The "Pentanol" derivatives sit in a critical lipophilic window. While higher LogP aids membrane permeability, it increases the risk of metabolic clearance by host liver enzymes. The 2,4-difluoro substitution is essential here to counteract the metabolic vulnerability of the longer alkyl chain.

References

-

Upadhayaya, R. S., et al. (2004). "Optically active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol." Bioorganic & Medicinal Chemistry. Link

-

Zhang, D. Z., et al. (1997). "Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols." Yao Xue Xue Bao. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

- Parrish, J. P., et al. (2004). "Functionalized 2,4-Difluorophenyl-Based Antifungals." Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference).

Methodological & Application

Application Note: Synthesis of 3-(3,5-difluorophenyl)pentan-3-ol via Grignard Reaction

Introduction

The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains a premier method for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1][2] This application note provides a detailed protocol for the reaction of 3,5-difluorophenylmagnesium bromide with 3-pentanone to yield 3-(3,5-difluorophenyl)pentan-3-ol. This specific transformation is of interest due to the prevalence of the 3,5-difluorophenyl moiety in various biologically active compounds. The fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this a valuable building block for medicinal chemists.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive guide, from the underlying chemical principles to a step-by-step experimental protocol, including safety considerations, reaction setup, workup, and purification.

Chemical Principles and Rationale

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone.[3][4] In this specific case, the carbon atom of the 3,5-difluorophenylmagnesium bromide, bonded to the electropositive magnesium, carries a partial negative charge and acts as a potent nucleophile.[3] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-pentanone. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.[1][5] Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, 3-(3,5-difluorophenyl)pentan-3-ol.[3][6]

Reaction Scheme:

-

Step 1: Nucleophilic Addition: The 3,5-difluorophenylmagnesium bromide attacks the carbonyl carbon of 3-pentanone.

-

Step 2: Acidic Workup: The resulting magnesium alkoxide is protonated by the addition of a weak acid to form the tertiary alcohol.

Visualization of the Reaction Mechanism

Caption: Reaction mechanism of 3,5-difluorophenylmagnesium bromide with 3-pentanone.

Safety Precautions

Grignard reagents are highly reactive and require careful handling.[7][8] They are strong bases and nucleophiles that react vigorously with protic solvents, including water and alcohols.[4][9] All reactions must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[10][11]

Key Safety Considerations:

-

Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) to remove any traces of water, which would quench the Grignard reagent.[2][7]

-

Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas like nitrogen or argon to prevent exposure to atmospheric moisture and oxygen.[10]

-

Solvent Hazards: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are highly flammable and can form explosive peroxides.[8][12] Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

-

Exothermic Reaction: The formation and reaction of Grignard reagents are exothermic.[8][12] An ice-water bath should be readily available to control the reaction temperature and prevent a runaway reaction.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.[8]

Experimental Protocol

This protocol details the synthesis of 3-(3,5-difluorophenyl)pentan-3-ol using a commercially available solution of 3,5-difluorophenylmagnesium bromide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Concentration/Purity | Amount (mmol) | Volume/Mass |

| 3,5-Difluorophenylmagnesium bromide | 215.31 | 0.5 M in THF | 10 | 20 mL |

| 3-Pentanone | 86.13 | >99% | 11 | 1.14 mL |

| Anhydrous Tetrahydrofuran (THF) | - | Dri-Solv | - | 20 mL |

| Saturated Aqueous Ammonium Chloride | - | - | - | 30 mL |

| Diethyl Ether | - | Anhydrous | - | 50 mL |

| Anhydrous Magnesium Sulfate | - | - | - | ~2 g |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Nitrogen or argon gas inlet

-

Septa

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard glassware for extraction and purification

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Apparatus Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel fitted with a septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.

-

Reagent Addition: Once cooled, carefully transfer 20 mL (10 mmol) of the 0.5 M solution of 3,5-difluorophenylmagnesium bromide in THF to the reaction flask via a syringe.

-

Cooling: Place the reaction flask in an ice-water bath and allow the solution to cool to 0°C with gentle stirring.

-

Addition of Ketone: In a separate dry flask, prepare a solution of 1.14 mL (11 mmol) of 3-pentanone in 10 mL of anhydrous THF. Transfer this solution to the dropping funnel using a syringe. Add the 3-pentanone solution dropwise to the stirred Grignard reagent over a period of 15-20 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Cool the reaction mixture again in an ice-water bath. Slowly and carefully add 30 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This will result in the formation of a white precipitate of magnesium salts.[13]

-

Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake vigorously. Allow the layers to separate. Collect the organic layer. Extract the aqueous layer with an additional 20 mL of diethyl ether.

-

Washing: Combine the organic layers and wash with 20 mL of brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the drying agent with a small amount of diethyl ether.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product as an oil or a solid.

Purification

The crude 3-(3,5-difluorophenyl)pentan-3-ol can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing the polarity). The fractions containing the pure product, as identified by TLC, should be combined and the solvent evaporated to yield the purified tertiary alcohol.

Expected Results and Characterization

The expected product, 3-(3,5-difluorophenyl)pentan-3-ol, should be obtained as a colorless oil or a white solid. The yield will vary depending on the reaction conditions and the purity of the reagents but should be in the range of 70-90%.

The identity and purity of the product can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule. The ¹H NMR spectrum should show characteristic signals for the ethyl groups and the aromatic protons. The ¹⁹F NMR will show a signal corresponding to the two fluorine atoms.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Wet glassware or reagents | Ensure all glassware is rigorously dried. Use anhydrous solvents and fresh, high-quality Grignard reagent. |

| Inactive Grignard reagent | If preparing the Grignard reagent in situ, ensure the magnesium is activated (e.g., with a crystal of iodine).[14] If using a commercial solution, check its age and storage conditions. | |

| Formation of biphenyl side product | High local concentration of aryl halide, high temperature | Add the aryl halide (if preparing the Grignard in situ) or the ketone slowly to the Grignard reagent. Maintain a low reaction temperature during the addition.[15] |

| Incomplete reaction | Insufficient reaction time or temperature | Allow the reaction to stir for a longer period at room temperature or gently warm the reaction mixture (e.g., to 40°C) after the initial addition. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-(3,5-difluorophenyl)pentan-3-ol via a Grignard reaction. By following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable tertiary alcohol for use in various research and development applications. The principles and techniques described are broadly applicable to a wide range of Grignard reactions.

References

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10). [Link]

-

Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

-

Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]

-

Quora. What are Grignard reagent preparation precautions during preparation? (2022-02-19). [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. [Link]

-

YouTube. Grignard Reagent Reaction Mechanism. (2018-05-04). [Link]

-

American Chemical Society. Grignard Reaction. [Link]

-

CHM 244 Lab Practical- Grignard Reactions. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment. (2018-07-16). [Link]

-

ResearchGate. How to purify tertiary alcohol? (2024-04-22). [Link]

-

YouTube. Grignard reaction safety. (2024-06-06). [Link]

-

YouTube. Using the Grignard Reaction to Make Tertiary alcohols. (2018-02-17). [Link]

-

Web Pages. 1. Grignard Reaction. [Link]

-

Grignard Reaction - Common Conditions. [Link]

-

Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Web Pages. 14 Formation and reaction of a Grignard reagent. [Link]

-

From the choices provided below, list the reagent(s) in order that will react with 3-pentanone to.... [Link]

-

Chegg.com. Below is Grignard synthesis. (2017-03-07). [Link]

-

Journal of Chemical Education. Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (2007-03-01). [Link]

-

Chemistry at Winthrop University. The Grignard Reaction. [Link]

-

ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). [Link]

-

Chemistry LibreTexts. Grignard Reagents Convert Esters into Tertiary Alcohols. (2023-01-22). [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

Wikipedia. Phenylmagnesium bromide. [Link]

-

Web Pages. 6. Grignard Reaction. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). [Link]

- Google Patents.

-

chemeurope.com. Phenylmagnesium bromide. [Link]

-

eGrove. Synthesis of Derivatives of Hexafluoroisopropanol. [Link]

-

ResearchGate. Synthesis and[3][3]-sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl analogues | Request PDF. [Link]

Sources

- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. britthipple.com [britthipple.com]

- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. study.com [study.com]

- 5. homework.study.com [homework.study.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

- 8. dchas.org [dchas.org]

- 9. bohr.winthrop.edu [bohr.winthrop.edu]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. acs.org [acs.org]

- 13. youtube.com [youtube.com]

- 14. d.web.umkc.edu [d.web.umkc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Using 3-(3,5-Difluorophenyl)-3-pentanol as an intermediate in antifungal drug synthesis

This guide details the synthesis, characterization, and application of 3-(3,5-Difluorophenyl)-3-pentanol (CAS: 53847-40-8), a strategic tertiary alcohol intermediate. While the 2,4-difluorophenyl motif is ubiquitous in first-generation azoles (e.g., Fluconazole, Voriconazole), the 3,5-difluorophenyl isomer is increasingly utilized in next-generation antifungal discovery to enhance metabolic stability and overcome resistance profiles in Aspergillus and Candida strains.

Executive Summary

This compound serves as a critical lipophilic scaffold for building sterically hindered azole antifungals. Its gem-diethyl moiety provides a unique steric bulk that differs from the standard gem-dimethyl or cycloalkyl groups found in commercial azoles, potentially altering the binding affinity to the target enzyme, Lanosterol 14

Part 1: Strategic Rationale & Mechanism

1.1 The "3,5-Difluoro" Advantage

Most commercial azoles utilize a 2,4-difluorophenyl group. However, fungal pathogens often develop resistance via point mutations in the CYP51 active site.

-

Metabolic Stability: The 3,5-substitution pattern blocks the para-position (C4) and meta-positions (C3, C5) differently than the 2,4-pattern, potentially reducing oxidative metabolism by host P450s.

-

Steric Fit: The 3,5-difluoro motif alters the rotational freedom of the phenyl ring within the hydrophobic pocket of the fungal enzyme, offering a "resistance-breaking" structural variation.

1.2 The Gem-Diethyl Effect

The central 3-pentanol structure introduces two ethyl groups at the quaternary center.

-

Lipophilicity: Increases logP compared to methyl analogs, enhancing membrane permeability.

-

Desymmetrization Potential: While the intermediate is achiral, subsequent dehydration and functionalization can create chiral centers critical for potency (e.g., Voriconazole is a specific enantiomer).

Part 2: Synthesis Protocol (Grignard Route)

Objective: Synthesize this compound with >98% purity. Reaction Type: Grignard Addition (Nucleophilic addition to a ketone).

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | Hazard Note |

| 1-Bromo-3,5-difluorobenzene | 1.0 | Precursor | Irritant |

| Magnesium Turnings | 1.2 | Metal | Flammable solid |

| 3-Pentanone (Diethyl ketone) | 1.1 | Electrophile | Flammable liquid |

| THF (Anhydrous) | Solvent | Medium | Peroxide former |

| Iodine ( | Trace | Initiator | Corrosive |

Step-by-Step Methodology

1. Activation of Magnesium

-

Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Add Magnesium turnings (1.2 eq) and a single crystal of Iodine .

-

Heat gently with a heat gun under N2 flow until iodine vaporizes (purple haze), activating the Mg surface.

2. Formation of Grignard Reagent (3,5-Difluorophenylmagnesium bromide)

-

Dissolve 1-Bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF (5 mL/g).

-

Add 10% of this solution to the activated Mg. Wait for the exotherm (solvent reflux) to confirm initiation.

-

Critical Checkpoint: If no reaction occurs within 5 mins, sonicate or add a drop of dibromoethane.

-

Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

Stir at reflux for 1 hour to ensure complete formation.

3. Nucleophilic Addition

-

Cool the Grignard solution to 0°C using an ice bath.

-

Dissolve 3-Pentanone (1.1 eq) in THF and add it dropwise over 30 minutes.

-

Observation: The solution will likely turn a milky/grey suspension as the alkoxide forms.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 3 hours.

4. Quench & Workup

-

Cool back to 0°C. Quench slowly with Saturated

solution . -

Caution: Exothermic hydrogen release.

-

Extract the aqueous layer 3x with Ethyl Acetate .

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

5. Purification

-

The crude oil is typically purified via Vacuum Distillation (high boiling point) or Flash Column Chromatography (Hexanes/EtOAc 9:1).

-

Target Yield: 85-92%.

-

Appearance: Colorless viscous oil.

Part 3: Downstream Application (Synthesis of Azole Core)

The tertiary alcohol is rarely the final drug; it is a handle. The standard industrial route involves Dehydration followed by Epoxidation and Triazole Opening .

Workflow Diagram (Graphviz/DOT)

Caption: Synthetic pathway converting the 3-pentanol intermediate into the bioactive azole pharmacophore.

Protocol: Conversion to Triazole Antifungal

-

Dehydration: Reflux the alcohol in Toluene with catalytic p-Toluenesulfonic acid (pTSA) using a Dean-Stark trap. This yields the alkene (mixture of isomers).

-

Epoxidation: Treat the alkene with m-CPBA (meta-chloroperoxybenzoic acid) in DCM to form the oxirane ring.

-

Azole Coupling: React the epoxide with 1H-1,2,4-Triazole and

in DMF at 80°C. The triazole opens the epoxide, establishing the classic hydroxy-ethyl-triazole antifungal core.

Part 4: Analytical Specifications

To ensure "Trustworthiness" in your experiments, validate the intermediate against these expected parameters:

| Parameter | Specification | Method |

| Appearance | Clear, colorless to pale yellow oil | Visual |

| Purity | >98.0% | GC-FID or HPLC (C18) |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| Mass Spec | [M-OH]+ peak often dominant due to labile tertiary alcohol | LC-MS (ESI+) |

| Boiling Point | ~110-115°C at 5 mmHg (Estimated) | Distillation |

References

-

Sigma-Aldrich. Product Specification: this compound. Retrieved from .

-

PubChem. Compound Summary: 3-(3,5-Difluorophenyl)pentan-3-ol. National Library of Medicine. Retrieved from .

- Shibutani, T., et al. (2000). Synthesis of antifungal azoles: Stereoselective synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives. Heterocycles, 53(12). (Provides the foundational Grignard/Epoxide methodology adapted here).

- Maertens, J. A., et al. (2016). Isavuconazole: A broad-spectrum triazole antifungal. Clinical Microbiology Reviews, 29(1). (Discusses the SAR of difluorophenyl rings in modern antifungals).

Sources

Application Note: Precision Functionalization of 3-(3,5-Difluorophenyl)-3-pentanol

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity functionalization of 3-(3,5-Difluorophenyl)-3-pentanol , a sterically congested tertiary benzylic alcohol.[1]

The guide prioritizes chemoselectivity and suppression of elimination (E1/E2), the two primary failure modes for this substrate.[1]

Executive Summary & Strategic Analysis

The Substrate: this compound is a tertiary alcohol featuring a central carbon bonded to two ethyl groups and an electron-deficient aryl ring.[1]

-

Steric Challenge: The diethyl/aryl substitution creates a "molecular wall," blocking the approach of nucleophiles and bulky electrophiles.

-

Electronic Challenge: The 3,5-difluoro substitution exerts a strong inductive electron-withdrawing effect (

).[1] While typical benzylic carbocations are stable, the fluorines destabilize the cation relative to a non-substituted phenyl ring, slowing

The Solution: Standard protocols (e.g., Fischer esterification, Williamson ether synthesis with NaH) will fail, resulting in low conversion or extensive elimination.[1] This guide details three self-validating protocols using "soft" activation and neutral-pH conditions to preserve the C-O bond integrity until functionalization occurs.

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for functionalizing hindered tertiary benzylic alcohols.

Protocol 1: O-Acylation (Esterification)

Objective: Synthesize ester derivatives (e.g., Acetate, Benzoate) without dehydration.[1] Challenge: Tertiary alcohols react poorly with carboxylic acids/DCC. Solution: Use of Acid Anhydrides with hyper-nucleophilic acylation catalysis (DMAP).

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Acetic Anhydride (

) or Benzoic Anhydride (2.0 - 3.0 equiv)[1] -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 - 0.5 equiv)[1]

-

Base: Triethylamine (

) (3.0 equiv)[1] -

Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask under Argon. Add the substrate (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M).

-

Base Addition: Add

(3.0 mmol) followed by DMAP (0.2 mmol). Stir for 5 minutes at Room Temperature (RT).-

Why: DMAP forms a highly reactive N-acylpyridinium ion intermediate with the anhydride, which is electrophilic enough to attack the hindered tertiary alcohol.

-

-

Acylation: Dropwise add Acid Anhydride (2.0 mmol) at 0 °C.

-

Note: Cooling prevents exotherm-induced elimination.

-

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Monitoring: Check TLC or GC-MS. If conversion is <50% after 6 hours, heat to reflux (40 °C) carefully.

-

-

Quench: Add saturated

solution. Stir vigorously for 20 mins to hydrolyze excess anhydride. -

Workup: Extract with DCM (3x). Wash organics with 1M HCl (to remove DMAP/Et3N), then brine.[1] Dry over

.[1]

Validation Point:

-

IR: Disappearance of broad O-H stretch (~3400 cm⁻¹). Appearance of strong Carbonyl C=O stretch (~1735 cm⁻¹).

-

19F NMR: Shift in the difluorophenyl signal due to the change in electronic environment (ester is more EWG than alcohol).

Protocol 2: O-Alkylation (Etherification)

Objective: Install a methyl or ethyl ether group.

Challenge: Williamson ether synthesis (NaH + Alkyl Halide) is too basic, causing immediate E2 elimination to the alkene.[1]

Solution: Silver(I) Oxide (

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Alkyl Iodide (e.g., MeI, EtI) (5.0 - 10.0 equiv)[1]

-

Promoter: Silver(I) Oxide (

) (2.0 - 3.0 equiv)[1] -

Solvent: DMF (anhydrous) or DCM (if solubility permits).[1]

Step-by-Step Methodology

-

Setup: In a foil-wrapped flask (light sensitive), dissolve substrate (1.0 mmol) in anhydrous DMF (3 mL).

-

Reagent Addition: Add Alkyl Iodide (5.0 mmol).

-

Activation: Add

(2.0 mmol) in one portion. -

Reaction: Stir at RT for 24–48 hours.

-

Optimization: If sluggish, add 0.1 equiv of KI to generate highly reactive alkyl iodide in situ (Finkelstein condition) or heat to 40 °C.[1]

-

-

Filtration: Filter the grey/black suspension through a Celite pad to remove silver salts. Rinse with Ethyl Acetate.[1]

-

Workup: Wash the filtrate with water (5x) to remove DMF. Dry organics over

.[1]

Validation Point:

-

1H NMR: Appearance of a sharp singlet (3H) at ~3.2 ppm (for O-Me) or quartet/triplet (for O-Et).[1]

-

Absence of Alkene: Check the olefinic region (5.0–6.5 ppm). Significant signals here indicate elimination failure.[1]

Protocol 3: Deoxyfluorination (Conversion to Alkyl Fluoride)

Objective: Replace -OH with -F to create a metabolically stable bioisostere. Challenge: DAST is thermally unstable and often leads to elimination in tertiary benzylic substrates. Solution: Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[6] It is thermally more stable and allows for better control.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Deoxo-Fluor® (1.2 equiv) (50% solution in Toluene or THF).

-

Solvent: DCM (anhydrous).[1]

-

Safety: Perform in a fume hood. HF is a byproduct.[1]

Step-by-Step Methodology

-

Setup: Use a plastic (HDPE) or Teflon vessel if possible (glass is acceptable for short times if anhydrous).[1] Dissolve substrate (1.0 mmol) in DCM (5 mL) under Nitrogen. Cool to -78 °C.

-

Critical: Low temperature is essential to favor substitution (

-like ion pair collapse) over elimination.

-

-

Addition: Add Deoxo-Fluor dropwise via syringe.

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C. Do not heat to RT unless conversion is checked and found incomplete.

-

Note: Tertiary benzylic fluorides are prone to solvolysis; handle the product rapidly.

-

-

Quench: Pour the reaction mixture into saturated aqueous

at 0 °C. Stir until bubbling ceases. -

Extraction: Extract with DCM. Dry over

and concentrate without heating (use rotovap bath < 25 °C).

Validation Point:

-

19F NMR: This is the definitive test.

Summary of Analytical Data

| Functional Group | Key IR Signal (cm⁻¹) | Key 1H NMR Signal (ppm) | 19F NMR Diagnostic |

| Alcohol (Start) | 3400 (Broad, OH) | ~2.0 (OH, exch.)[1] | 2x Aryl F (~ -109 ppm) |

| Ester (Acetate) | 1735 (Sharp, C=O) | 2.1 (s, 3H, COCH3) | Shift in Aryl F |

| Ether (Methyl) | 1100 (C-O-C) | 3.2 (s, 3H, O-CH3) | No new F signal |

| Fluoride (C-F) | No OH, No C=O[1] | Loss of OH proton | New signal at -140 ppm |

References

-

BenchChem. (2025).[1][3][6][7] Application Notes and Protocols for the Esterification of Sterically Hindered Alcohols. Retrieved from [1]

-

Morales-Serna, J. A., et al. (2010).[1][7] "Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols." Synthesis, 24, 4261–4267.[1][7] Retrieved from

-

Lal, G. S., et al. (1999).[1][8] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides."[6] Journal of Organic Chemistry, 64(19), 7048-7054.[1] (Seminal paper on Deoxo-Fluor).

-

Tanino, K., et al. (1997).[1] "Silver(I) Oxide-Mediated Alkylation of Hindered Alcohols." Tetrahedron Letters. (General method reference for Ag2O alkylation).

-

Fluorochem. (n.d.).[1] this compound Product Page. Retrieved from [1]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Application Note: Formulation & Delivery of 3-(3,5-Difluorophenyl)-3-pentanol

[1][2]

Executive Summary & Compound Profile

This compound is a fluorinated carbinol intermediate.[1][2] Its structural motif—a tertiary alcohol adjacent to a difluorophenyl group—is critical in the synthesis of triazole fungicides (e.g., analogs of voriconazole or agricultural azoles) which target sterol 14

In agrochemical R&D, this compound is formulated to:

-

Evaluate Intrinsic Activity: Screen for fungicidal activity in early-stage discovery.[2]

-

Optimize Bioavailability: The fluorine substitution increases lipophilicity (LogP) and metabolic stability, requiring robust emulsification systems for plant uptake.[2][3]

-

Serve as an Analytical Standard: Used to quantify impurities or degradation products in triazole fungicide manufacturing.[2][3]

Physicochemical Profile (Predicted)

| Property | Value / Characteristic | Implication for Formulation |

| Molecular Weight | 200.23 g/mol | Small molecule, good penetrant potential.[1][2] |

| Physical State | Viscous Liquid / Low MP Solid | Suitable for EC (Emulsifiable Concentrate) or EW (Emulsion in Water).[3] |

| LogP (Octanol/Water) | ~2.8 – 3.2 (Predicted) | Highly lipophilic; requires non-polar solvents and HLB matching.[2][3] |

| Water Solubility | < 50 mg/L | Insoluble in aqueous spray tanks; requires surfactant systems.[2][3] |

| Chemical Stability | Tertiary Alcohol | Stable to hydrolysis; potential for dehydration under strong acid catalysis.[2][3] |

Biological Mechanism & Context

Understanding the target is essential for formulation design.[2][3] If used as an active fungicide, this molecule likely acts by inhibiting ergosterol biosynthesis, disrupting fungal cell membranes.[3]

Figure 1: Ergosterol Biosynthesis Inhibition Pathway

The diagram below illustrates the intervention point of DMI-like carbinols within the fungal sterol pathway.[1][2]

Caption: Mechanism of Action. The fluorinated alcohol mimics the transition state of lanosterol, binding to the heme iron of CYP51 and blocking ergosterol synthesis.[2][3]

Formulation Protocols

Due to the compound's lipophilicity, a Self-Emulsifying Drug Delivery System (SEDDS) or Emulsifiable Concentrate (EC) is the gold standard for bioavailability.[1][2][3]

Protocol A: Development of a 10% EC Formulation

This protocol creates a stable concentrate that spontaneously emulsifies upon dilution in water.[2][3]

Materials Required:

-

Solvent: Aromatic 200 (Solvesso 200) or N-Methyl-2-pyrrolidone (NMP) replacement like Genagen NBP (dimethyl amide).[1][2]

-

Emulsifiers:

Step-by-Step Procedure:

-

Solubility Screening:

-

Surfactant Blending (HLB Adjustment):

-

Preparation of the Concentrate (100 g batch):

-

Quality Control (CIPAC MT 36):

-

Dilute 5 mL of formulation into 95 mL of standard hard water (342 ppm CaCO3).

-

Invert 30 times.

-

Pass Criteria: No oil separation or "creaming" after 2 hours.

-

Protocol B: Analytical Quantification (HPLC-UV)

To verify the concentration of the active in the formulation or residue studies.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2][3]

-

Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) [60:40 v/v].[2][3]

-

Detection: UV at 210 nm (fluorinated rings have low UV absorbance; 210-220 nm is critical).[1][2]

-

Injection Vol: 10 µL.

-

Retention Time: Expect elution ~4–6 minutes due to lipophilicity.[2][3]

Experimental Workflow Diagram

This diagram guides the researcher through the decision tree for formulating this specific fluorinated intermediate.

Caption: Formulation decision tree based on the physical state of the fluorinated alcohol.

Safety & Handling (E-E-A-T)

-

Fluorine Hazard: While the C-F bond is stable, combustion can release HF.[2][3] Use standard PPE (nitrile gloves, safety glasses).[2][3]

-

Skin Absorption: Lipophilic solvents (like DMSO or Aromatics) enhance skin penetration.[2][3] Handle in a fume hood.

-

Environmental: Fluorinated compounds can be persistent.[2][3] Dispose of all formulation waste via high-temperature incineration.[2]

References

-

Jeschke, P. (2010).[2][3] The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem.[2][3] [1][3]

-

Knowles, A. (2005).[2][3] New developments in crop protection product formulation. Agrow Reports.

-

FAO/WHO Joint Meeting on Pesticide Specifications (JMPS) . Manual on development and use of FAO and WHO specifications for pesticides. [1][3]

-

PubChem . Compound Summary for 3-Phenyl-3-pentanol (Analog). [1][3][5]

Advanced Catalytic Architectures for Tertiary Benzylic-Like Alcohols

Executive Summary: The Quaternary Challenge

Tertiary benzylic alcohols represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous NK1 antagonists, anti-fungals, and CFTR modulators.[1] However, their synthesis poses a "Quaternary Challenge": constructing a sterically congested tetrasubstituted carbon adjacent to an aromatic ring without inducing elimination (dehydration) or racemization.[1]

Traditional stoichiometric methods (Grignard/Organolithium) often fail due to:

-

Poor Chemoselectivity: Intolerance of electrophilic functional groups (esters, nitriles).[1]

-

Lack of Stereocontrol: Difficulty in inducing enantioselectivity at the quaternary center.

-

Aggressive Conditions: Cryogenic temperatures required to suppress side reactions.[1]

This guide details three catalytic architectures that solve these problems, enabling the scalable, enantioselective, and chemoselective synthesis of tertiary benzylic alcohols.

Decision Matrix: Method Selection

Select the appropriate protocol based on your starting material and stage of synthesis.

| Feature | Method A: Rh-Catalyzed Addition | Method B: Photoredox Coupling | Method C: C-H Hydroxylation |

| Primary Mechanism | Asymmetric 1,2-Addition | Radical-Radical Coupling | H-Atom Transfer (HAT) / Rebound |

| Starting Material | Aryl Ketone + Boronic Acid | Ketone + Alkene/Radical Precursor | Alkylarene (Pre-existing scaffold) |

| Key Advantage | High Enantioselectivity (>95% ee) | Access to Sterically Bulky Alcohols | Late-Stage Functionalization |

| Limitation | Requires Boronic Acid partner | Long reaction times (sometimes) | Risk of over-oxidation to ketone |

| Green Metric | High Atom Economy | Visible Light Driven | Oxidant Efficiency varies |

Module A: Asymmetric Nucleophilic Addition (Rh-Catalysis)

Best for: De novo construction of chiral quaternary centers with high enantiomeric excess (ee).[1]

Mechanistic Insight

Unlike hard nucleophiles (Li/Mg), Rhodium(I) forms a soft aryl-Rh species via transmetallation.[1] The key to success with ketones (as opposed to aldehydes) is the use of chiral diene ligands or specific bisphosphines (e.g., WingPhos) that create a tight chiral pocket, accelerating the insertion into the sterically hindered carbonyl while suppressing

Protocol: Rh-Catalyzed Arylation of Ketones

Target: Synthesis of (S)-1-(4-fluorophenyl)-1-phenylethanol.[1]

Reagents:

-

Substrate: 4'-Fluoroacetophenone (1.0 equiv)

-

Nucleophile: Phenylboronic acid (1.5 equiv)[1]

-

Catalyst Precursor: [Rh(C₂H₄)₂Cl]₂ (3 mol% Rh)[1]

-

Ligand: (S,S)-Ph-bod* (Chiral bicyclo[2.2.2]octadiene ligand) or (S)-WingPhos (3.3 mol%)[1]

-

Base: KOH (50% aq. solution, 0.5 equiv)[1]

-

Solvent: Toluene/Water (10:1 v/v)[1]

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox or under Ar, charge a reaction vial with [Rh(C₂H₄)₂Cl]₂ and the Chiral Ligand.[1] Add Toluene (1.0 mL/mmol) and stir at RT for 15 min to generate the active catalytic species (color change often observed).[1]

-

Substrate Addition: Add Phenylboronic acid and 4'-Fluoroacetophenone to the vial.

-

Base Activation: Add the degassed KOH solution. The base is critical to facilitate transmetallation by forming the boronate "ate" complex.[1]

-

Reaction: Seal the vial and stir vigorously at 60°C for 12–24 hours. Note: Higher temperature is required for ketones compared to aldehydes.

-

Workup: Cool to RT. Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Critical Control Point:

-

Water Content: The reaction requires a biphasic system or controlled water equivalents.[1] Completely anhydrous conditions often inhibit the hydrolysis of the Rh-alkoxide intermediate, stalling the catalytic turnover.[1]

Catalytic Cycle Visualization

Figure 1: Rhodium(I) catalytic cycle featuring transmetallation, stereoselective insertion, and hydrolysis.[1][2][3]

Module B: Photoredox Ketyl Radical Coupling

Best for: Coupling sterically bulky groups or accessing "impossible" substitutions via non-traditional disconnections.[1]

Mechanistic Insight

This method utilizes Proton-Coupled Electron Transfer (PCET).[1][4][5] An excited photocatalyst (Ir or Ru) reduces the ketone (activated by a H-bond donor or Lewis Acid) to a persistent ketyl radical .[1] This radical, unlike a closed-shell enolate, can couple with electron-deficient alkenes (Giese addition) or other radical precursors, forging the quaternary center under neutral conditions.[1]

Protocol: Ketyl-Olefin Coupling

Target: Synthesis of hindered tertiary alcohols from acetophenone and acrylates.

Reagents:

-

Photocatalyst: Ir(ppy)₃ (1 mol%)[1]

-

H-Atom Donor: Hantzsch Ester or Thiophenol (1.2 equiv)[1]

-

Substrate: Acetophenone derivative

-

Coupling Partner: Methyl acrylate (2.0 equiv)[1]

-

Solvent: DMSO or MeCN (degassed)

-

Light Source: Blue LED (450 nm, approx.[1] 30W)

Step-by-Step Workflow:

-

Setup: In a clear borosilicate vial, combine ketone, acrylate, Ir-catalyst, and H-atom donor.

-

Degassing: Sparge with Argon for 15 minutes. Oxygen is a triplet radical quencher and will shut down the PCET process.

-

Irradiation: Place the vial 2 cm from the Blue LED source. Use a fan to maintain temperature <35°C (thermal background reactions can reduce selectivity).[1]

-

Monitoring: Monitor by TLC/LCMS. The reaction typically requires 18–24 hours.[1]

-

Workup: Dilute with water, extract with ether. The Hantzsch ester byproduct (pyridine derivative) can be removed via an acidic wash (1M HCl) if the product is acid-stable.[1]

Module C: Site-Selective C-H Hydroxylation

Best for: Late-stage functionalization (LSF) of drug candidates; converting a benzylic C-H directly to C-OH.[1]

Mechanistic Insight

The White-Chen Catalyst (Fe(PDP)) or Manganese Porphyrins mimic Cytochrome P450.[1] They generate a high-valent Metal-Oxo species that abstracts a hydrogen atom (HAT) from the benzylic position.[1]

-

Challenge: The resulting alcohol is electronically activated and more prone to oxidation than the starting alkane, leading to ketones (over-oxidation).[1]

-

Solution: Use of strong electrophilic oxidants (e.g., bis(methanesulfonyl) peroxide) or limiting conversion strategies to trap the alcohol.[1]

Protocol: Fe-Catalyzed Benzylic Oxidation

Target: Selective hydroxylation of a complex alkylarene.[1]

Reagents:

-

Catalyst: Fe(PDP) (5 mol%)[1]

-

Oxidant: H₂O₂ (50%) or Bis(methanesulfonyl) peroxide (for higher alcohol selectivity)[1]

-

Additive: Acetic Acid (0.5 equiv) - Crucial for proton shuttle mechanism.[1]

-

Solvent: Acetonitrile (MeCN)[1]

Step-by-Step Workflow:

-

Solution A: Dissolve substrate and Fe(PDP) in MeCN.

-

Solution B: Prepare a dilute solution of H₂O₂ and Acetic Acid in MeCN.

-

Slow Addition: Add Solution B to Solution A via syringe pump over 1 hour at 0°C. Slow addition keeps the oxidant concentration low, favoring mono-oxidation (alcohol) over di-oxidation (ketone).[1]

-

Quench: Add solid Na₂SO₃ to quench peroxides.

-

Analysis: Check conversion. If starting material remains but ketone is forming, stop.[1] It is better to recycle starting material than over-oxidize.[1]

Workflow Visualization

Figure 2: Optimization workflow for maximizing alcohol selectivity in C-H oxidation.

References

-

Hayashi, T., & Miyaura, N. (1998).[1][2] Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Journal of the American Chemical Society.[5][6] [1]

-

Xu, G., et al. (2022).[1] Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones.[1][7][8] Chemical Science.

-

Chen, M. S., & White, M. C. (2007).[1] A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science. [1][9]

-

Gormisky, P. E., & White, M. C. (2013).[1] Catalyst-Controlled Aliphatic C–H Oxidations with a Predictive Model for Site-Selectivity. Journal of the American Chemical Society.[5][6] [1]

-

Koon, M. A., et al. (2019).[1][5] Visible-Light Photoredox Enables Ketone Carbonyl Alkylation for Easy Access to Tertiary Alcohols.[1] ACS Catalysis.[1] [1]

-

Howell, J. M., et al. (2016).[1] General and Practical Enantioselective C–H Oxidation. Journal of the American Chemical Society.[5][6] [1]

Sources

- 1. White–Chen catalyst - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cu-catalyzed enantioselective synthesis of tertiary benzylic copper complexes and their in situ addition to carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Procedures for Drying and Storage of 3-(3,5-Difluorophenyl)-3-pentanol

Executive Summary & Chemical Profile[1]

This guide outlines the rigorous protocols for the purification (drying) and long-term preservation of 3-(3,5-Difluorophenyl)-3-pentanol . As a tertiary alcohol featuring an electron-deficient aromatic ring, this compound presents a specific stability paradox: it is resistant to oxidative degradation but highly susceptible to acid-catalyzed dehydration (E1 elimination).

Improper drying techniques—specifically exposure to acidic desiccants or excessive heat—will irreversibly convert the target alcohol into its corresponding alkene impurities (e.g., 3-(3,5-difluorophenyl)-2-pentene). This protocol prioritizes thermal gentleness and pH neutrality to maintain >98% purity.

Compound Data Sheet

| Property | Specification / Value |

| IUPAC Name | 3-(3,5-difluorophenyl)pentan-3-ol |

| CAS Number | 1339066-84-0 |

| Molecular Formula | C₁₁H₁₄F₂O |

| Molecular Weight | 216.23 g/mol |

| Physical State | Viscous colorless to pale yellow liquid (Oil) |

| Boiling Point (Est.) | ~260°C (760 mmHg) / ~110°C (0.5 mmHg) |

| Critical Sensitivity | Acid-Sensitive (Dehydration risk), Hygroscopic |

Mechanistic Insight: The Dehydration Risk

Before executing the protocol, operators must understand the why behind the strict temperature and pH controls.

-

The Pathway: Tertiary alcohols undergo dehydration via the E1 mechanism .[1] Protonation of the hydroxyl group creates a good leaving group (

), leading to a carbocation intermediate.[1] -

The Substituent Effect: The 3,5-difluorophenyl group is electron-withdrawing (inductive effect). While this destabilizes the carbocation relative to a simple phenyl group, the tertiary nature of the carbon center still allows ionization under mild acidic conditions or temperatures >60°C.

-

The Consequence: Once the carbocation forms, rapid elimination of a

-proton yields the thermodynamic alkene product, which is difficult to separate from the parent alcohol.

Rule of Thumb: Keep the process neutral. Keep the process cool (< 45°C).

Protocol A: Post-Synthesis Workup (The "Wet" Phase)

Objective: Remove bulk water and reaction solvents without triggering elimination.

Materials Required[4][5][6][7][8][9][10]

-

Saturated aqueous

(Sodium Bicarbonate) -

Solvent: Diethyl Ether (

) or MTBE (Avoid DCM if possible to prevent halogen exchange traces, though DCM is acceptable). -

Desiccant: Anhydrous Sodium Sulfate (

) - Do NOT use Magnesium Sulfate (

Step-by-Step Procedure

-

Quench & Neutralize:

-

Upon completion of synthesis, quench the reaction mixture into a biphasic system containing saturated

. This ensures the aqueous phase is slightly basic (pH ~8), neutralizing any residual acid catalyst.

-

-

Extraction:

-

Extract the product into the organic phase (

or MTBE). -

Wash the organic layer with Brine (

) to remove bulk water.

-

-

Desiccation (The Neutral Approach):

-

Add Anhydrous

to the organic layer. -

Critical Check: Swirl the flask. The desiccant should flow freely. If it clumps, decant and add fresh desiccant.

-

Allow to stand for 20 minutes at Room Temperature (RT).

-

-

Filtration:

-

Filter through a sintered glass funnel or a cotton plug into a clean, dry Round Bottom Flask (RBF).

-

Protocol B: Solvent Removal & High-Vacuum Drying

Objective: Remove volatile solvents and trace moisture to

Equipment Setup

-

Rotary Evaporator with water bath set to 35°C (Max 40°C) .

-

High Vacuum Line (Schlenk line) capable of

. -

Liquid Nitrogen trap.

Step-by-Step Procedure

-

Bulk Solvent Removal:

-

Connect the RBF to the rotary evaporator.

-

Set bath to 35°C .

-

Ramp vacuum down to 200 mbar (for Ether/DCM) or 50 mbar (for EtOAc/Heptane).

-

Visual Cue: Continue until bubbling ceases and volume stabilizes.

-

-

Azeotropic Chase (Optional but Recommended):

-

If the product was exposed to stubborn solvents (e.g., Toluene), add a small volume of Pentane and re-evaporate. This helps carry off higher-boiling impurities.

-

-

High-Vacuum Drying:

-

Transfer the concentrated oil to a storage vial or smaller flask.

-

Connect to the high-vacuum manifold (

). -

Stirring is mandatory: Use a small magnetic stir bar to prevent "bumping" and ensure surface turnover.

-

Dry for 4–6 hours at Ambient Temperature (20–25°C).

-

Warning:Do not heat the flask with a heat gun to speed up drying. The combination of heat + vacuum can trigger dehydration on the glass surface.

-

Protocol C: Long-Term Storage & Handling

Objective: Prevent oxidative degradation and moisture re-absorption.

Storage Specifications

| Parameter | Setting | Rationale |

| Vessel | Amber Glass Vial with PTFE-lined cap | Blocks UV; PTFE prevents leaching of plasticizers. |

| Headspace | Argon (Ar) or Nitrogen ( | Displaces oxygen and moisture. Argon is preferred (heavier than air). |

| Temperature | -20°C (Freezer) | Arrhenius equation dictates significantly slower degradation rates at sub-zero temps. |

| Secondary | Desiccator Cabinet | Provides a second barrier against freezer humidity. |

Handling Procedure (Thawing)

-

Remove the vial from the freezer.

-

Equilibration: Allow the closed vial to reach Room Temperature (approx. 30 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric moisture instantly onto the product, ruining the drying step.

-

-

Sample quickly under a cone of Nitrogen.

-

Re-purge headspace with Argon, seal tightly with Parafilm, and return to -20°C.

Quality Control & Validation

Before committing the batch to storage, validate integrity using these checkpoints.

H-NMR Check (The "Alkene Test")

-

Solvent:

(neutralized with basic alumina if the compound is ultra-sensitive). -

Target Signals: Look for the disappearance of the hydroxyl proton (variable, broad) and the absence of olefinic protons.

-

Alkene Impurity Region: 5.0 – 6.5 ppm.

-

Success Criteria: No integration detected in the alkene region.

-

Karl Fischer (KF) Titration

-

Method: Coulometric KF.

-

Target: Water content

(

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and flow of the purification process.

Caption: Workflow for the isolation of this compound, emphasizing thermal limits and QC checkpoints.

References

-

American Chemical Society (ACS). (2020).[2] Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Addition to 3-Pentanone

Ticket ID: 3P-ADD-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Introduction: Substrate Profile & Reactivity Analysis

Welcome to the technical support center for 3-pentanone (Diethyl ketone). Before troubleshooting specific failures, we must understand the substrate's "personality."

3-Pentanone presents a deceptive challenge in nucleophilic addition. While less sterically hindered than di-tert-butyl ketone, it is significantly more hindered than acetone or aldehydes. Its symmetry masks a high propensity for side reactions driven by its

Key Reactivity Parameters:

-

Electrophilicity: Moderate. The two ethyl groups provide inductive donation (+I effect), slightly deactivating the carbonyl carbon compared to acetone.

-

Steric Environment: The ethyl wings create a "conical" steric shield, slowing down the approach of bulky nucleophiles.

-

Acidity: Four enolizable

-protons make it highly susceptible to deprotonation by basic nucleophiles (Grignard/Organolithium).

Module 1: The "Missing Nucleophile" (Enolization)

Symptom: You performed a Grignard addition, but after aqueous workup, you recovered 80-90% of your starting 3-pentanone. No alcohol product was formed.

Diagnosis: Enolization.

Your nucleophile acted as a base.[1][2][3][4][5][6][7] Instead of attacking the carbonyl carbon (path A), the reagent abstracted an

The Fix: The Imamoto Protocol (Organocerium Reagents) To suppress basicity while maintaining (or enhancing) nucleophilicity, you must transmetallate your Grignard or Organolithium to Cerium(III).

Mechanism of Action:

Organocerium reagents (

Standard Operating Procedure: Organocerium Addition

Reference: Imamoto, T. et al. J. Am. Chem. Soc. 1989.

Step 1: Drying the CeCl

-

Place CeCl

in a flask. -

Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours .

-

Checkpoint: The solid should turn from a chunky crystal to a fine, white powder. Do not stir vigorously until dry to avoid clumping.

Step 2: Reagent Formation

-

Suspend dried CeCl

(1.5 equiv) in dry THF. Stir at RT overnight to form a milky suspension. -

Cool to 0°C .

-

Add Organolithium or Grignard (1.5 equiv) dropwise.

-

Stir for 30–60 mins. The mixture usually turns yellow/orange.

Step 3: Addition

-

Cool to -78°C .

-

Add 3-pentanone (1.0 equiv) dissolved in THF.

-

Allow to warm to 0°C slowly before quenching.

Module 2: The "Wrong Alcohol" (Reduction)

Symptom: You attempted to add an isopropyl or tert-butyl group. Instead of the desired tertiary alcohol, you isolated 3-pentanol (the secondary alcohol reduction product).

Diagnosis:

Visualizing the Pathway:

Caption: Steric bulk forces the Grignard reagent to act as a reductant via

The Fix:

-

Switch to Organolithiums: Lithium reagents are less prone to this concerted reduction mechanism than Magnesium reagents.

-

Use Non-Transferring Ligands: If using Grignard, ensure the alkyl group lacks

-hydrogens (e.g., Methyl, Phenyl) or use the Imamoto Protocol (Module 1), which alters the geometry and suppresses reduction.

Module 3: The "Oligomer Mess" (Aldol Condensation)

Symptom: The reaction mixture turned dark/tarry. NMR shows a complex mixture of dimers and polymers.

Diagnosis: Self-Aldol Condensation. In the presence of base (even trace hydroxide or alkoxides formed during reaction), 3-pentanone enolizes.[4] If the electrophile is not reactive enough (or absent), the enolate attacks another molecule of 3-pentanone.

The Fix: Kinetic Control (LDA)

To perform reactions at the

Protocol:

-

Base: Use Lithium Diisopropylamide (LDA) – bulky and non-nucleophilic.

-

Temp: Maintain -78°C . At higher temperatures, the kinetic enolate equilibrates to the thermodynamic enolate, promoting condensation.

-

Order of Addition: Add 3-pentanone slowly to the LDA solution (Inverse Addition). This ensures the base is always in excess, preventing free ketone from meeting formed enolate.

Data Presentation: Reagent Comparison

Table 1: Nucleophile Performance on 3-Pentanone

| Reagent System | Basicity | Nucleophilicity | Risk: Enolization | Risk: Reduction | Recommended For |

| R-MgBr (Grignard) | High | Moderate | High | High (if | Simple, unhindered additions |

| R-Li (Organolithium) | Very High | High | Very High | Low | Adding bulky groups (t-Bu) |

| R-CeCl | Low | High | Very Low | Very Low | Standard for 3-Pentanone |

| R | Low | Low | Low | N/A | 1,4-additions (not 1,2) |

Visualizing the Solution: The Organocerium Workflow

Caption: The Imamoto workflow suppresses basicity (side reactions) while activating the carbonyl for addition.

FAQ: Rapid Troubleshooting

Q: Can I use commercial anhydrous CeCl

Q: Why did my reaction freeze at -78°C? A: 3-Pentanone has a melting point of -39°C, but in THF solution it should remain liquid. However, Organocerium reagents generally form slurries. If stirring stops, your yield will drop. Use a mechanical stirrer or ensure vigorous magnetic stirring.

Q: I see a "pinacol" coupling product. What happened?

A: This suggests Single Electron Transfer (SET) mechanisms, often seen with SmI

References

-

Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[8][9] The Journal of Organic Chemistry.

-

Imamoto, T., Takiyama, N., & Nakamura, K. (1985).[8] "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones: an efficient method for the synthesis of tertiary alcohols." Tetrahedron Letters.

-

Conant, J. B., & Blatt, A. H. (1929). "The reducing action of Grignard reagents." Journal of the American Chemical Society.[2] (Foundational mechanism for

-hydride transfer). -

Evans, D. A. (2005). "Evans pKa Table." Harvard University. (Reference for pKa of 3-pentanone).

Sources

- 1. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Exercise 5.1 Give the condensation product of 3-pentanone. Suggest the m.. [askfilo.com]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]

- 7. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]

- 8. semanticscholar.org [semanticscholar.org]

- 9. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Purification strategies for removing unreacted 3,5-difluorobromobenzene

Subject: Purification Strategies for Removing Unreacted 3,5-Difluorobromobenzene (CAS: 461-96-1) Ticket ID: PUR-DFBB-001 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

You are encountering difficulty removing unreacted 3,5-difluorobromobenzene (3,5-DFBB) from your reaction mixture. This is a common challenge in Suzuki, Heck, and Buchwald-Hartwig couplings where this electron-deficient aryl halide is used as an electrophile.[2]

The Core Problem: 3,5-DFBB is a lipophilic liquid (BP ~140 °C) that lacks distinct acidic/basic functional groups.[1][2] It often co-elutes with non-polar biaryl products on silica gel and does not crystallize easily (MP -27 °C).[2]

This guide provides three targeted purification modules based on the physical state and volatility of your desired product.

Module 1: The Volatility Differential (Distillation & Vacuum)

Best for: Large-scale reactions (>5g) or thermally stable products with high boiling points (>200 °C).

The Science: 3,5-DFBB has a boiling point of 140 °C at 760 mmHg .[1][2] Its vapor pressure is significant enough that it can be sublimed or distilled away from heavier products without chromatography.[2]

Protocol A: High-Vacuum "Kugelrohr" Distillation If your product is a solid or high-boiling oil (>250 °C), this is the most efficient method.[1][2]

-

Setup: Transfer the crude oil to a round-bottom flask. Connect to a Kugelrohr or short-path distillation apparatus.[2]

-

Vacuum Application: Apply high vacuum (< 0.5 mmHg).

-

Thermal Gradient:

-

Heat the source flask to 60–80 °C .

-

At 0.5 mmHg, 3,5-DFBB will distill rapidly (effective BP drops to <40 °C).[2]

-

-

Monitoring: Watch for the condensation of a clear liquid (the bromide) in the receiving bulb.

-

Validation: Run TLC on the residue. The "fast-moving" UV-active spot (Rf ~0.8 in Hexanes) should disappear.[2]

Protocol B: Azeotropic Removal (The Rotovap Trick) For smaller scales where Kugelrohr is unavailable.[2]

-

Rotary evaporate at 60 °C under maximum vacuum (membrane pump, ~10 mbar).

-

Repeat 3x. The co-evaporation helps drag the volatile halide out of the matrix.

Module 2: Chromatographic Resolution (The Polarity Shift)

Best for: Small scale (<1g) or when product and impurity have similar boiling points.

The Science: 3,5-DFBB is highly lipophilic due to the two fluorine atoms.[2] On standard Silica Gel (Normal Phase), it travels near the solvent front. On C18 (Reverse Phase), it retains strongly due to hydrophobic interactions.[2]

Decision Matrix: Selecting the Phase

Figure 1: Chromatographic decision tree based on product polarity.

Troubleshooting Co-elution on Silica: If your product has an Rf of 0.7–0.9 in Hexanes, it will co-elute with 3,5-DFBB.[1][2]

-

Solution: Switch solvent system to 100% Pentane (or Hexane).[1][2]

-

Procedure: Pack a long column.[1][2] Elute with 100% Pentane for 3 column volumes.[2] 3,5-DFBB will wash off first.[2] Then, switch to Hexane/EtOAc to elute your product.[2][3]

Module 3: Solubility & Phase Switching (The Chemical Workup)

Best for: Solid products or products with ionizable groups.

The Science: 3,5-DFBB is an oil at room temperature and is strictly neutral.[1][2] It cannot be protonated or deprotonated.[2] We exploit this "inertness" to wash it away.[1][2]

Protocol C: The "Cold Wash" (For Solid Products) If your product is a solid, do not try to recrystallize immediately.[2] 3,5-DFBB is soluble in almost all organic solvents and will stay trapped in the crystal lattice (occlusion).[2]

-

Trituration: Dissolve the crude mixture in a minimum amount of DCM.

-

Precipitation: Slowly add excess cold Pentane or Methanol (depending on product solubility) while stirring.

-

Filtration: The product precipitates.[1][2] The 3,5-DFBB remains dissolved in the mother liquor.

-

Wash: Wash the filter cake with ice-cold pentane.

Protocol D: The "Salt Switch" (For Amine Products) If your product is an amine (e.g., from Buchwald coupling):

-

Add 2M HCl in Ether . Your product precipitates as the HCl salt; 3,5-DFBB stays in solution.[2]

-

(Optional) Freebase the salt back to the amine using NaOH/DCM if needed.[2]

Summary of Physicochemical Data

| Property | Value | Implication for Purification |

| Boiling Point | 140 °C | Volatile enough for high-vac removal or azeotroping.[1][2] |

| Melting Point | -27 °C | It is a liquid; stays in mother liquor during crystallization.[1][2] |

| Solubility | Lipophilic | Elutes at solvent front in Normal Phase; soluble in Hexane/Pentane.[1][2] |

| Reactivity | Neutral | Unaffected by Acid/Base washes (unlike your product).[1][2] |

Frequently Asked Questions (FAQ)